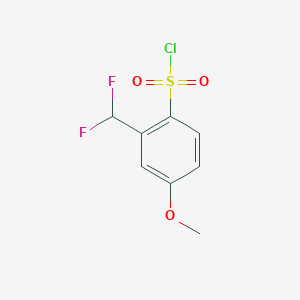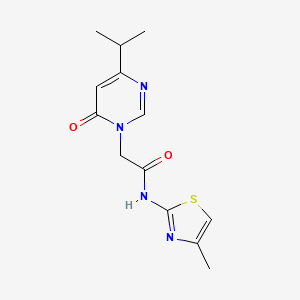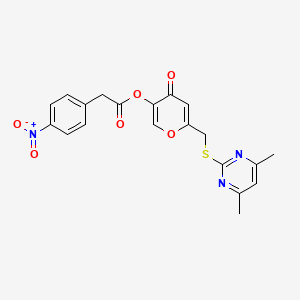
2-(2-Pyridinyl)-4-(4-pyridinyl)-5-pyrimidinecarboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “2-(2-Pyridinyl)-4-(4-pyridinyl)-5-pyrimidinecarboxylic acid” is a complex organic molecule that contains pyridine and pyrimidine rings. Pyridine is a basic heterocyclic organic compound with the chemical formula C5H5N. It is structurally related to benzene, with one methine group (=CH−) replaced by a nitrogen atom . Pyrimidine is an aromatic heterocyclic organic compound similar to pyridine and contains two nitrogen atoms at positions 1 and 3 of the six-member ring .
Molecular Structure Analysis
The molecular structure of this compound, based on its name, would consist of a pyrimidine ring substituted with a carboxylic acid group at the 5-position and pyridine rings at the 2- and 4-positions. The exact structure and properties would depend on the specific spatial arrangement of these groups .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the electron-donating and withdrawing effects of the pyridine and carboxylic acid groups, respectively. The pyridine rings might undergo electrophilic substitution reactions, while the carboxylic acid group could participate in typical acid-base reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the pyridine and pyrimidine rings would likely make the compound aromatic and relatively stable. The carboxylic acid group could confer acidity to the compound .Wissenschaftliche Forschungsanwendungen
Crystallography and Molecular Recognition
Pyrimidine derivatives are explored for their unique structural features, which are crucial in molecular recognition processes, a fundamental aspect of drug action. For instance, research has revealed the complex tautomeric forms and hydrogen bonding capabilities of pyrimidine compounds, underlining their potential in forming stable crystalline structures for pharmaceutical applications (Rajam, Muthiah, Butcher, Jasinski, & Glidewell, 2017).
Drug Design and Biological Activity
In drug design, pyrimidine rings are key components due to their presence in DNA and RNA. Their structural diversity allows for the creation of compounds with significant biological activities. A study on thiopyrimidine derivatives highlighted their potential in medicine and nonlinear optics, suggesting the importance of the pyrimidine scaffold in developing new pharmacophores (Hussain et al., 2020).
Synthesis and Chemical Engineering
The synthesis of pyrimidine derivatives is a vibrant area of chemical research, aiming to create libraries of compounds for various applications, including anticancer and antimicrobial activities. Innovative methods, such as microwave-assisted synthesis, have been developed to enhance the efficiency of producing pyrimidine-based compounds, indicating their wide applicability in chemical synthesis and drug discovery processes (Matloobi & Kappe, 2007).
Antimicrobial and Antitumor Properties
Pyrimidine derivatives also exhibit promising antimicrobial and antitumor properties. The synthesis of novel pyrimidine compounds and their preliminary biological evaluation have demonstrated their potential as antibacterial and antitumor agents, showcasing the versatility of pyrimidine derivatives in addressing critical health challenges (Alwan, Abdul-Sahib Al Kaabi, & Hashim, 2014).
Wirkmechanismus
Target of Action
Compounds containing pyridine and pyrimidine rings, such as “2-(2-Pyridinyl)-4-(4-pyridinyl)-5-pyrimidinecarboxylic acid”, are often involved in interactions with various enzymes and receptors in the body due to their ability to form multiple hydrogen bonds .
Mode of Action
The mode of action would depend on the specific targets of the compound. Generally, these compounds can bind to their targets and modulate their activity, leading to changes in cellular processes .
Biochemical Pathways
The affected pathways would depend on the specific targets of the compound. Pyridine and pyrimidine derivatives are involved in a wide range of biochemical pathways due to their structural similarity to nucleotides .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the compound would depend on its specific chemical structure. Factors such as solubility, stability, and molecular size can influence its bioavailability .
Result of Action
The molecular and cellular effects of the compound’s action would depend on its specific targets and mode of action. These effects could range from changes in enzyme activity to alterations in signal transduction pathways .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of the compound .
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-pyridin-2-yl-4-pyridin-4-ylpyrimidine-5-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10N4O2/c20-15(21)11-9-18-14(12-3-1-2-6-17-12)19-13(11)10-4-7-16-8-5-10/h1-9H,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWKJVBSZLSJCDH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=NC=C(C(=N2)C3=CC=NC=C3)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[4-(4,5-dichloroimidazol-1-yl)anilino]-2-(2H-tetrazol-5-yl)prop-2-enenitrile](/img/structure/B2722701.png)
![5-(Adamantan-1-yl)-4-oxa-8-thia-6-azatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),5-trien-3-one](/img/structure/B2722702.png)
![2-(8-Oxa-3-azabicyclo[3.2.1]octan-3-yl)ethanamine](/img/structure/B2722703.png)
![N-[4-[[2-[(4-fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]sulfonyl]phenyl]acetamide](/img/structure/B2722704.png)




![2-(5-Bromo-2-fluorophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid](/img/structure/B2722713.png)
![3-[(E)-2-(dimethylamino)ethenyl]-5,5-dimethylcyclohex-2-en-1-one](/img/structure/B2722716.png)
![(Z)-2-iodo-N-(6-methoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2722717.png)
![1-phenyl-1H-pyrido[2,3-e][1,3,4]thiadiazine-3-carboxylic acid 4,4-dioxide](/img/structure/B2722719.png)
![2,4-dichloro-N-(5-ethyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)benzamide hydrochloride](/img/structure/B2722721.png)
